molecular formula C15H10ClFN2 B1502151 4-Chloro-2-(4-fluorophenyl)-6-methylquinazoline CAS No. 885277-38-3

4-Chloro-2-(4-fluorophenyl)-6-methylquinazoline

Cat. No.: B1502151
CAS No.: 885277-38-3
M. Wt: 272.7 g/mol
InChI Key: AFKGWMYNJCOWDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-2-(4-fluorophenyl)-6-methylquinazoline (CAS 885277-38-3) is a high-purity quinazoline-based chemical intermediate designed for research and further manufacturing applications, particularly in pharmaceutical development . This compound, with a molecular formula of C 15 H 10 ClFN 2 and a molecular weight of 272.70 g/mol, is characterized by its chloro and fluorophenyl substituents, which make it a valuable scaffold for constructing more complex molecules . Its calculated physicochemical properties, including a density of 1.3±0.1 g/cm 3 and a boiling point of 267.3±32.0°C at 760 mmHg, are critical for planning synthetic routes and purification processes . In research settings, this compound is primarily employed as a key building block in medicinal chemistry and drug discovery. The reactive 4-chloro group on the quinazoline core allows for facile nucleophilic substitution reactions, enabling the introduction of various amines and other functional groups to create targeted libraries for biological screening . Its structural features are commonly found in molecules studied for their potential therapeutic effects. Researchers utilize this intermediate to synthesize novel compounds for in vitro and pre-clinical investigation. This product is offered with a minimum purity of 97% and should be stored sealed in a dry environment at 2-8°C to ensure stability . It is strictly labeled For Research Use Only and is intended solely for laboratory research or as a starting material for further chemical synthesis. It is not intended for diagnostic or therapeutic applications, nor for direct human use. Please refer to the Safety Data Sheet (SDS) for comprehensive handling and hazard information. The supplier provides various pack sizes to meet the needs of different research scales .

Properties

IUPAC Name

4-chloro-2-(4-fluorophenyl)-6-methylquinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClFN2/c1-9-2-7-13-12(8-9)14(16)19-15(18-13)10-3-5-11(17)6-4-10/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFKGWMYNJCOWDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(N=C2Cl)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90696113
Record name 4-Chloro-2-(4-fluorophenyl)-6-methylquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90696113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885277-38-3
Record name 4-Chloro-2-(4-fluorophenyl)-6-methylquinazoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885277-38-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-2-(4-fluorophenyl)-6-methylquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90696113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

4-Chloro-2-(4-fluorophenyl)-6-methylquinazoline is a synthetic compound belonging to the quinazoline family, which has garnered attention for its diverse biological activities, particularly in the field of medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C13_{13}H9_{9}ClF N1_{1}, with a molecular weight of approximately 251.67 g/mol. Its structure features a quinazoline core with specific substitutions that influence its biological activity.

Quinazolines, including this compound, primarily exert their effects through inhibition of various protein kinases, which are crucial in signaling pathways associated with cancer and other diseases. The compound has been shown to interact with:

  • Epidermal Growth Factor Receptor (EGFR) : It demonstrates significant inhibitory activity against EGFR, which is often overexpressed in various cancers. The IC50_{50} values for related quinazolines suggest potent activity in inhibiting this receptor .
  • Tyrosine Kinases : Inhibition of these kinases can lead to reduced cell proliferation and survival in cancerous cells .

Biological Activities

The biological activities of this compound can be categorized as follows:

1. Anticancer Activity
Research indicates that quinazolines exhibit considerable anticancer properties. In vitro studies have shown that related compounds can induce apoptosis and inhibit cell growth in various cancer cell lines, including breast, lung, and prostate cancers .

Table 1: IC50_{50} Values of Quinazolines Against Different Cancer Cell Lines

CompoundCell LineIC50_{50} (µM)
This compoundA43120.72
Related QuinazolineHepG20.28
Related QuinazolineA5490.59

2. Antimicrobial Activity
Quinazolines have also been explored for their antimicrobial properties. Studies suggest that they possess activity against various bacterial strains, although specific data for this compound is limited.

3. Anti-inflammatory Effects
Some derivatives of quinazolines have demonstrated anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators. This suggests potential therapeutic applications in inflammatory diseases .

Case Studies

A study published in Medicinal Chemistry highlighted the synthesis and evaluation of various quinazoline derivatives, including those similar to this compound. The findings indicated that compounds with electron-withdrawing groups at specific positions exhibited enhanced anticancer activity due to improved binding affinity to target proteins .

Another research article focused on the molecular docking analysis of quinazoline derivatives against EGFR. The results showed that the presence of halogen substituents significantly increased binding interactions, leading to improved inhibitory effects on cancer cell proliferation .

Comparison with Similar Compounds

Chemical Identity :

  • CAS No.: 885277-38-3
  • Molecular Formula : C₁₅H₁₀ClFN₂
  • Molecular Weight : 272.7 g/mol
  • Key Substituents : Chloro (C4), 4-fluorophenyl (C2), methyl (C6) .

Synthesis: The compound is synthesized via condensation of 4-fluoroacetophenone with 2-amino-5-nitrobenzoic acid in POCl₃, followed by sequential azide substitution, nitro reduction, and pyrimidine coupling, achieving a 76% yield for key intermediates . High purity (>98% LC) is confirmed by HRMS and chromatographic analysis .

Applications :
Primarily used as a pharmacophore in drug discovery, particularly targeting enzymes like NADH-dehydrogenase and β-glucocerebrosidase .

Comparison with Structural Analogs

Substituent Position and Electronic Effects

Compound Name CAS No. Substituents (Positions) Molecular Weight Key Differences vs. Target Compound
6-Chloro-4-(2-fluorophenyl)-2-methylquinazoline 119401-13-7 Cl (C6), 2-fluorophenyl (C4) 272.7 Fluorophenyl at C4 vs. C2; Cl at C6 vs. C4
4-Chloro-6-fluoro-2-(4-fluorophenyl)quinazoline SC-04919 Cl (C4), F (C6), 4-FPh (C2) 290.7 Additional F at C6; higher molecular weight
2-Amino-4-(4-fluorophenyl)-6-methylquinazoline - NH₂ (C2), 4-FPh (C4), Me (C6) 253.3 Cl replaced by NH₂; altered H-bonding potential

Structural Implications :

  • Fluorophenyl Position: The 4-fluorophenyl group in the target compound induces steric hindrance and nonplanarity, as observed in analogous porphyrins . In contrast, 2-fluorophenyl analogs (e.g., CAS 119401-13-7) exhibit distinct electronic effects due to ortho-substitution, impacting receptor binding .
  • Chloro vs. Amino: Replacing Cl with NH₂ (as in 2-amino-4-(4-fluorophenyl)-6-methylquinazoline) enhances hydrogen bonding but reduces electrophilicity, affecting reactivity in cross-coupling reactions .

Mechanistic Insights :

  • The 4-chloro group in the target compound facilitates nucleophilic substitution, critical for forming covalent adducts with biological targets .
  • Methyl at C6 enhances lipophilicity, improving membrane permeability compared to polar analogs like 4-amino derivatives .

Preparation Methods

Synthesis of Key Intermediates

A relevant precursor to quinazoline derivatives is often prepared via chloroacetylation of amino-substituted benzophenones, followed by cyclization and functional group transformations.

  • Chloroacetylation Step: For example, 2-amino-5-chlorobenzophenone is reacted with chloroacetyl chloride in the presence of an aqueous 3 N NaOH solution at 5° to 25°C (preferably ~15°C) in an organic solvent such as ethyl acetate, benzene, methylene chloride, or chloroform. The reaction time ranges from 1 to 4 hours, typically completing around 1.5 hours.

  • Imino Chloride Formation: The resulting 2-chloroacetamido-5-chlorobenzophenone is then treated with thionyl chloride (or alternatively phosgene or phosphorus pentachloride) and pyridine under nitrogen atmosphere, heated under gentle reflux (40°-42°C) for 18 to 20 hours in solvents like methylene chloride, chloroform, or benzene.

  • Cyclization: The crude intermediate 2-(1'-chloroimino-2'-chloromethyl)-5-chlorobenzophenone undergoes reaction with hydroxylamine hydrochloride and pyridine at 25°-40°C (or up to 80°C depending on solvent) to form the quinazoline-3-oxide intermediate. This step typically takes 20 to 48 hours.

Introduction of the 4-Fluorophenyl Group

  • The 4-fluorophenyl substituent at the 2-position of quinazoline is commonly introduced via condensation reactions involving aryl aldehydes and methyl-substituted quinoline or quinazoline intermediates.

  • A Knoevenagel-type condensation is employed, where 2-methylquinoline derivatives react with 4-fluorobenzaldehyde in the presence of anhydrous zinc chloride catalyst in refluxing N,N-dimethylformamide (DMF) for 0.5 to 1 hour. This method favors the formation of the (E)-isomer of the 2-arylvinyl substituent with high purity.

  • The reaction conditions are optimized to avoid side reactions and degradation, with purification achieved by recrystallization from methanol/DMF mixtures.

Chlorination and Methyl Substitution at Position 6

  • Chlorination at the 4-position of quinoline or quinazoline intermediates is performed using phosphoryl chloride (POCl3), which also facilitates the formation of 4-chloroquinoline derivatives in high yields (95–98%).

  • The methyl group at position 6 is typically introduced early in the synthesis, often via starting materials such as 2-methylquinoline or methyl-substituted anilines, which undergo cyclization to form the methylquinazoline core.

Step Reagents/Conditions Solvent(s) Temperature Time Yield/Notes
Chloroacetylation Chloroacetyl chloride, 3 N NaOH Ethyl acetate, benzene, methylene chloride, chloroform 5°-25°C (preferably 15°C) 1-4 hours (1.5 h typical) High purity intermediate
Imino chloride formation Thionyl chloride or phosgene, pyridine Methylene chloride, chloroform, benzene 40°-42°C (reflux) 18-20 hours Efficient conversion
Cyclization with hydroxylamine Hydroxylamine hydrochloride, pyridine Methylene chloride, chloroform, benzene 25°-80°C 20-48 hours Quinazoline-3-oxide intermediate
Chlorination at 4-position Phosphoryl chloride (POCl3) - Elevated temp (e.g., 250°C for cyclization) - High yield (95-98%)
Knoevenagel condensation 4-Fluorobenzaldehyde, zinc chloride anhydrous catalyst N,N-Dimethylformamide (DMF) Reflux (~100°C) 0.5-1 hour (E)-2-arylvinylquinoline formed
  • The choice of solvent critically influences the stability and yield of the condensation reactions. DMF was found optimal for the Knoevenagel condensation to introduce the 4-fluorophenyl group.

  • The use of zinc chloride as a catalyst promotes the formation of the trans (E)-isomer exclusively, which is important for the biological activity of the final compound.

  • Alternative chlorinating agents such as phosphorus pentachloride and phosgene can replace thionyl chloride, offering flexibility in synthesis depending on available reagents and safety considerations.

  • The reaction temperatures are carefully controlled to prevent side reactions and degradation, especially during cyclization and chlorination steps.

Q & A

Basic Question: What are the optimal synthetic routes for preparing 4-Chloro-2-(4-fluorophenyl)-6-methylquinazoline, and how do reaction conditions influence yield?

Methodological Answer:
The synthesis typically involves multi-step functionalization of the quinazoline core. Key steps include:

  • Electrophilic aromatic substitution to introduce the 4-fluorophenyl group at position 2 .
  • Nucleophilic substitution for chlorination at position 4 using reagents like POCl₃ or PCl₅ under reflux .
  • Methyl group introduction at position 6 via Friedel-Crafts alkylation or palladium-catalyzed coupling .

Optimized Conditions:

StepReagents/ConditionsYieldSource
ChlorinationPOCl₃, reflux, 4 h85-90%
Fluorophenyl couplingCuI, Pd(PPh₃)₄, DMF, 80°C75-80%
MethylationCH₃I, K₂CO₃, DMF, RT70-75%

Critical Considerations:

  • Purity of intermediates (monitored via TLC/HPLC) is crucial for high yields.
  • Microwave-assisted synthesis can reduce reaction times by 30-50% .

Advanced Question: How can structural contradictions in X-ray crystallography data be resolved for this compound?

Methodological Answer:
Discrepancies in bond lengths or angles may arise from dynamic disorder or twinning. To resolve:

Data Collection: Use high-resolution synchrotron radiation (λ = 0.7–1.0 Å) for better accuracy .

Refinement: Employ SHELXL with TWIN/BASF commands for twinned crystals. For disorder, apply PART/SUMP constraints .

Validation: Cross-check with DFT calculations (e.g., Gaussian09) to compare experimental vs. theoretical geometries .

Example Workflow:

  • Refine using SHELXL-2018 with HKLF5 format for twinned data .
  • Use PLATON’s ADDSYM to detect missed symmetry elements .

Basic Question: What analytical techniques are most effective for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy:
    • ¹H/¹³C NMR to confirm substitution patterns (e.g., 4-fluorophenyl protons at δ 7.2–7.8 ppm) .
    • ¹⁹F NMR for fluorine environment (δ -110 to -115 ppm for aryl-F) .
  • Mass Spectrometry: HRMS (ESI+) to verify molecular ion [M+H]⁺ (calc. for C₁₅H₁₁ClFN₂: 273.06) .
  • HPLC: Reverse-phase C18 column (ACN/H₂O, 0.1% TFA) for purity assessment (>95%) .

Advanced Question: How can researchers design experiments to evaluate the biological activity of this quinazoline derivative?

Methodological Answer:
Based on structural analogs (e.g., ):

Target Identification: Use molecular docking (AutoDock Vina) to predict binding to kinases (e.g., EGFR) or histone deacetylases .

In Vitro Assays:

  • Anticancer Activity: MTT assay on cancer cell lines (IC₅₀ determination) .
  • Enzyme Inhibition: Fluorescence-based HDAC inhibition assay (IC₅₀ < 10 µM for active compounds) .

SAR Studies: Synthesize analogs (e.g., replace 6-methyl with -OCH₃) to probe electronic effects .

Data Interpretation:

  • Correlate substituent electronegativity (e.g., 4-F vs. 4-Cl) with activity trends .

Advanced Question: How should conflicting bioactivity data between studies be addressed?

Methodological Answer:
Contradictions may arise from assay variability or impurities. Mitigation strategies:

Reproducibility Checks:

  • Standardize protocols (e.g., ATP concentration in kinase assays) .
  • Use reference compounds (e.g., Gefitinib for EGFR inhibition) .

Purity Validation: Re-characterize batches via HPLC and elemental analysis .

Meta-Analysis: Apply statistical tools (e.g., ANOVA) to compare datasets across studies .

Case Example:
If Study A reports IC₅₀ = 2 µM and Study B reports 10 µM:

  • Verify cell line origin (e.g., HeLa vs. MCF-7) and passage number .
  • Check solvent (DMSO vs. ethanol) effects on compound stability .

Basic Question: What are the key stability considerations for storing this compound?

Methodological Answer:

  • Storage Conditions: -20°C under argon, desiccated (degradation <5% over 12 months) .
  • Light Sensitivity: Protect from UV exposure (quarts cuvette tests show 15% decomposition after 48 h under UV) .
  • Solubility: DMSO >50 mg/mL; avoid aqueous buffers (precipitates at pH <5) .

Advanced Question: How can computational methods guide the optimization of this compound’s pharmacokinetic properties?

Methodological Answer:

  • ADME Prediction: Use SwissADME to assess logP (optimal 2-3), BBB permeability, and CYP450 interactions .
  • Metabolic Stability: Simulate phase I metabolism (e.g., CYP3A4-mediated oxidation) with StarDrop’s DEREK module .
  • Toxicity Screening: Apply ProTox-II for hepatotoxicity and mutagenicity alerts .

Example Optimization:

  • Introduce polar groups (e.g., -OH at position 7) to reduce logP from 3.1 to 2.4, improving solubility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Chloro-2-(4-fluorophenyl)-6-methylquinazoline
Reactant of Route 2
Reactant of Route 2
4-Chloro-2-(4-fluorophenyl)-6-methylquinazoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.